3-Methyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide
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Overview
Description
3-Methyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The structure of this compound includes a benzamide moiety linked to a phenyl ring, which is further connected to a methylimidazo[1,2-a]pyrimidine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-1-propargylpyridinium with various reagents to form the imidazo[1,2-a]pyridine core . This core is then further functionalized through radical reactions, transition metal catalysis, or metal-free oxidation to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Halogenation reactions, such as bromination and iodination, are common for this compound.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Bromine and iodine in the presence of suitable solvents like chloroform.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Halogenated derivatives such as 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide.
Scientific Research Applications
3-Methyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Exhibits antimicrobial properties against Staphylococcus aureus.
Imidazo[1,2-a]pyridine derivatives: Used in various pharmaceutical applications, including as fluorescent probes and active pharmaceutical ingredients.
Uniqueness
3-Methyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18N4O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-methyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H18N4O/c1-14-4-3-5-17(12-14)20(26)23-18-8-6-16(7-9-18)19-13-25-11-10-15(2)22-21(25)24-19/h3-13H,1-2H3,(H,23,26) |
InChI Key |
KKWQNKRHBVMRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C |
Origin of Product |
United States |
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